Bistrifluoroacetamide
Overview
Description
Bistrifluoroacetamide is a chemical compound with the molecular formula C4HF6NO2. It is known for its use as a reagent in various chemical reactions, particularly in the derivatization of amino, hydroxy, and thiol groups for gas chromatography and mass spectrometry analyses .
Mechanism of Action
Target of Action
It is known to be used as a reagent for the trifluoroacetylation of amino-, hydroxy-, and thiol-groups .
Mode of Action
Bistrifluoroacetamide acts as a reagent for trifluoroacetylation, a process that involves the introduction of a trifluoroacetyl group into a molecule . This process is useful for gas-liquid chromatography (GLC) and mass spectrometry (MS) analyses .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific molecules it interacts with. As a reagent for trifluoroacetylation, it can modify the chemical structure of these molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be sensitive to traces of water or alcohols . Additionally, its reactivity can be affected by temperature and pH .
Biochemical Analysis
Biochemical Properties
Bistrifluoroacetamide interacts with various biomolecules, including amino-, hydroxy-, and thiol-groups . It is used as a reagent for trifluoroacetylation, a process that involves the addition of a trifluoroacetyl group to these biomolecules . This modification can enhance the volatility and thermal stability of these biomolecules, making them more amenable to analysis or further manipulation .
Cellular Effects
It has been used in the development of solid-state lithium-ion batteries, where it acts as a polar molecular plasticizer . In this context, this compound can inhibit polymer crystallization, coordinate the delocalization of negative charges, and facilitate the solvation of lithium salts, providing absorption sites for lithium ion migration .
Molecular Mechanism
This compound’s molecular mechanism primarily involves its role as a reagent for trifluoroacetylation . It replaces labile hydrogens on compounds with trimethylsilyl groups to form volatile and thermally stable derivatives for GC and GC-MS analysis .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature and has a melting point of 80-86 °C .
Metabolic Pathways
Given its role in trifluoroacetylation, it may be involved in the metabolism of amino acids, hydroxy groups, and thiol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bistrifluoroacetamide can be synthesized by reacting trifluoroacetic anhydride with ammonia or an amine. The reaction typically involves refluxing the mixture for a few hours and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as fractional distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Bistrifluoroacetamide undergoes various types of chemical reactions, including:
Acylation: It reacts with amino, hydroxy, and thiol groups to form trifluoroacetyl derivatives.
Substitution: It can participate in substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic anhydride, ammonia, and various amines. The reactions are typically carried out under reflux conditions to ensure complete conversion .
Major Products
The major products formed from reactions involving this compound are trifluoroacetyl derivatives of the starting materials. These derivatives are often used in analytical chemistry for the identification and quantification of various compounds .
Scientific Research Applications
Bistrifluoroacetamide has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide: This compound is also used as a derivatization reagent in gas chromatography and mass spectrometry.
Trifluoroacetamide: It is a simpler derivative of trifluoroacetic acid and is used in similar applications but with different reactivity and properties.
Uniqueness
Bistrifluoroacetamide is unique in its ability to form stable trifluoroacetyl derivatives, which are particularly useful in analytical chemistry. Its high reactivity and specificity for amino, hydroxy, and thiol groups make it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVFHZSXKJCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193674 | |
Record name | Perfluorodiacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-24-9 | |
Record name | Bis(trifluoroacetyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorodiacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Bistrifluoroacetamide enhance the performance of solid-state electrolytes in lithium metal batteries?
A1: this compound (BTFA) acts as a polar molecular plasticizer in solid-state electrolytes. [] This means it can improve ionic conductivity and stability in lithium metal batteries. BTFA achieves this through several mechanisms:
- Inhibiting Polymer Crystallization: BTFA disrupts the regular packing of polymer chains, creating a more amorphous structure that facilitates ion transport. []
- Coordinating Negative Charges: BTFA interacts with anions in the electrolyte, delocalizing their charge and reducing electrostatic interactions that hinder ion movement. []
- Facilitating Lithium Salt Solvation: BTFA helps dissolve lithium salts more effectively, increasing the concentration of free ions available for conduction. []
Q2: Can this compound be used to detect illicit heroin use?
A2: While morphine is a common marker for heroin use, researchers have investigated this compound (BTFA) as part of a derivatization process for analyzing urine samples for other heroin markers. [] The study explored the presence of various opiate alkaloids and their metabolites, which are found as contaminants in illicit heroin.
Q3: How is this compound utilized in analyzing organic acids and amino acids in urine?
A3: this compound (BTFA) plays a crucial role in a rapid analytical method developed for the simultaneous quantification of organic acids and amino acids in urine using Gas Chromatography/Mass Spectrometry-Selective Ion Monitoring (GC/MS-SIM). [] This method utilizes a two-step trimethylsilyl (TMS)-trifluoroacetyl (TFA) derivatization process, eliminating the need for time-consuming pre-extraction steps.
- Silyl Derivatization: Carboxylic acid groups are derivatized using a silylating agent. []
- Trifluoroacetyl Derivatization: BTFA is introduced to derivatize amino groups. []
Q4: Can this compound facilitate the study of intermolecular interactions involving free radicals?
A4: Research indicates that this compound (BTFA) can be employed as a solvent to investigate intermolecular interactions between free radicals and their surrounding molecules. [] One study used BTFA as a solvent for the stable free radical Galvinoxyl and examined its interactions using Overhauser effect type dynamic nuclear polarization experiments at various temperatures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.